Progesterone 3-PEG11-biotin

Beschreibung

Eigenschaften

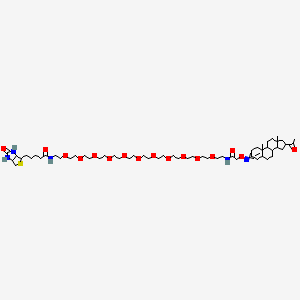

Molekularformel |

C57H97N5O16S |

|---|---|

Molekulargewicht |

1140.5 g/mol |

IUPAC-Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(16-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

InChI |

InChI=1S/C57H97N5O16S/c1-43(63)44-38-49-47-9-8-45-39-46(10-13-57(45,3)48(47)11-12-56(49,2)40-44)62-78-41-53(65)59-15-17-68-19-21-70-23-25-72-27-29-74-31-33-76-35-37-77-36-34-75-32-30-73-28-26-71-24-22-69-20-18-67-16-14-58-52(64)7-5-4-6-51-54-50(42-79-51)60-55(66)61-54/h39,44,47-51,54H,4-38,40-42H2,1-3H3,(H,58,64)(H,59,65)(H2,60,61,66) |

InChI-Schlüssel |

BRLBCZMGHNVNFP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1CC2C3CCC4=CC(=NOCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CCC4(C3CCC2(C1)C)C |

Herkunft des Produkts |

United States |

Evolution of Steroid Bioconjugates As Research Probes

The development of steroid bioconjugates as research tools represents a significant evolution from early steroid research, which began with the isolation and structural elucidation of hormones. The initial therapeutic use of corticosteroids in the 1940s and 1950s spurred intense research into steroid synthesis and function. clinexprheumatol.org Scientists at companies like Upjohn developed fermentation processes that made large-scale production of steroids like cortisone (B1669442) and progesterone (B1679170) possible, transforming the pharmaceutical industry and the field of synthetic organic chemistry. acs.org

As the understanding of steroid-receptor interactions grew, so did the need for tools to study these processes. Bioconjugation, the process of chemically linking two or more molecules to create a new entity with combined functionalities, emerged as a powerful strategy. nih.govpurepeg.com Early steroid bioconjugates were developed for immunoassays, where steroids were linked to proteins to generate antibodies or to enzymes for signal detection. iaea.org These initial conjugates paved the way for more advanced probes. The realization that modifying the steroid structure, for instance by adding a lactam group or linking it to cytotoxic agents, could enhance therapeutic activity led to the development of targeted therapies like estramustine (B1671314) phosphate, a conjugate of estradiol (B170435) and a nitrogen mustard. nih.gov

The design of these probes became increasingly sophisticated with the introduction of linkers or spacers. Researchers discovered that the length and chemical nature of the linker connecting the steroid to another molecule (like a reporter tag) were critical for maintaining the steroid's ability to bind to its target receptor. This led to the strategic use of various cross-linkers to create bioconjugates with improved stability, target specificity, and pharmacological properties. nih.gov This evolution has culminated in the highly specific and functionalized probes used today, such as Progesterone 3-PEG11-biotin.

Significance of Progesterone As a Biological Ligand in Research

Progesterone (B1679170) is a C-21 steroid hormone that plays a central role in reproductive biology and beyond. biomol.comcaymanchem.com It is the primary naturally occurring human progestogen and serves as the biosynthetic precursor to all other steroid hormones, including corticosteroids, androgens, and estrogens. caymanchem.comepa.gov Its principal physiological function is to prepare the uterine lining for the implantation of a fertilized egg and to maintain pregnancy. biomol.comcaymanchem.com Consequently, the measurement of progesterone levels is a key diagnostic tool for monitoring ovulation and assessing luteal function. biomol.combertin-bioreagent.com

In research, the significance of progesterone lies in its role as a specific ligand for progesterone receptors (PRs). These receptors are members of the nuclear receptor superfamily of ligand-activated transcription factors. nih.gov Upon binding progesterone, the PR undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs). nih.govoup.com This action modulates the transcription of target genes, thereby controlling a wide array of cellular processes. oup.com

Research has also identified membrane-bound progesterone receptors (mPRs), which mediate rapid, non-genomic signaling effects. nih.gov The existence of both nuclear (nPR) and membrane receptors with different binding characteristics has made progesterone a critical molecule for dissecting these distinct signaling pathways. nih.gov The development of progesterone analogues and conjugates allows researchers to probe the structure-function relationships of these receptors and to identify selective ligands that can differentiate between receptor subtypes. nih.govresearchgate.net

Rationale for the Design of Multi Component Affinity Probes in Academic Inquiry

The study of protein-ligand interactions is fundamental to understanding cellular biology. Multi-component affinity probes are rationally designed chemical tools built to identify, isolate, and study these interactions in complex biological mixtures. The design typically incorporates three key elements: a ligand, a linker, and a reporter tag.

The Ligand: This component provides specificity, directing the probe to a particular protein or class of proteins. In the case of Progesterone (B1679170) 3-PEG11-biotin, the progesterone molecule serves as the ligand, targeting progesterone receptors. biomol.com

The Reporter Tag: This moiety enables detection and purification. Biotin (B1667282) is an ideal reporter tag due to its exceptionally strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin (Kd ≈ 10⁻¹⁵ M). This high-affinity interaction is robust and allows for the efficient capture of the probe—and its bound protein target—from a complex lysate using streptavidin-coated beads or surfaces. This is a cornerstone of techniques like affinity pull-down assays and various immunoassays. nih.gov

The Linker: The linker connects the ligand and the reporter tag. Its role is critical and multifaceted. A linker must be designed to avoid interfering with the ligand's ability to bind to its target. Polyethylene (B3416737) glycol (PEG) linkers are frequently used because they are hydrophilic, biocompatible, and non-immunogenic. axispharm.combiochempeg.comresearchgate.net The PEG chain acts as a long, flexible spacer arm, which physically separates the bulky biotin-streptavidin complex from the ligand-receptor binding site, minimizing steric hindrance. biomol.comcaymanchem.com The hydrophilicity of PEG also improves the solubility of often-hydrophobic ligands like steroids in aqueous biological buffers. axispharm.comresearchgate.net The length of the linker can be precisely controlled, as seen with the 11-unit PEG chain in Progesterone 3-PEG11-biotin, to optimize the distance for effective target binding and subsequent capture. biomol.com

The modular nature of these probes allows researchers to systematically investigate biological questions. By creating libraries of probes with different ligands or linkers, scientists can perform comparative studies to understand binding specificity and the structural requirements for molecular recognition. nih.gov

Overview of Progesterone 3 Peg11 Biotin As an Advanced Research Tool

Synthetic Routes for Progesterone-Biotin Conjugates

Strategic Attachment Points on the Progesterone Core for Linker Integration

The progesterone molecule offers several potential sites for chemical modification. However, for the creation of affinity probes, it is crucial to select a position that minimizes disruption of the steroid's interaction with its target receptors or antibodies. The A-ring of the steroid backbone, specifically the ketone at the C-3 position, is a common and strategic point for linker attachment. nih.gov

Modification at the C-3 position is advantageous because:

The C-3 ketone is a reactive functional group, readily undergoing reactions like oximation. nih.govnih.gov

Derivatization at this site often preserves the key structural features of the D-ring and the C-17 side chain, which are critical for binding to the progesterone receptor.

The resulting linker projects away from the main plane of the steroid, reducing steric hindrance and making the conjugated biotin moiety accessible for binding to avidin (B1170675) or streptavidin. nih.gov

Other positions, such as C-11 or C-17, can also be modified, but C-3 is frequently chosen for producing immunochemical tracers and affinity probes. researchgate.net

Chemical Coupling Strategies for Biotin Conjugation

The key reaction for attaching a linker to the C-3 position of progesterone is the formation of an oxime. nih.gov This involves reacting the C-3 ketone with a compound containing an aminooxy group (-O-NH2). nih.govbiotium.com This reaction is highly efficient and forms a stable oxime ether bond under mild conditions. biotium.com

Formation of a Reactive Progesterone Derivative: Progesterone is reacted with a reagent like (Carboxymethoxy)amine hydrochloride. This creates Progesterone 3-(O-carboxymethyl)oxime (P4-3-CMO), introducing a carboxylic acid group at the end of a short spacer at the C-3 position. nih.gov This carboxyl group is an ideal handle for further conjugation.

Amide Bond Formation: The newly introduced carboxyl group on P4-3-CMO can be activated, typically using carbodiimide (B86325) chemistry (e.g., with EDC and NHS), to form an NHS ester. This activated intermediate readily reacts with a primary amine on the biotin-PEG linker to form a stable amide bond. mdpi.com

Alternatively, a bifunctional linker already containing the biotin and PEG components, such as Biotin-PEG11-amine , can be directly coupled to the P4-3-CMO derivative. chemsrc.com

Incorporation of Polyethylene (B3416737) Glycol (PEG) Linkers: Methodological Considerations

A Polyethylene Glycol (PEG) linker is incorporated between the progesterone and biotin moieties to provide critical spacing and improve the physicochemical properties of the final conjugate. rsc.org

Function of the PEG Linker: The PEG11 linker, consisting of 11 ethylene (B1197577) glycol units, is a long, flexible, and hydrophilic spacer. medchemexpress.com It physically separates the bulky biotin from the steroid core, preventing the steroid from hindering the biotin-streptavidin interaction and vice-versa. nih.gov Its hydrophilicity also helps to improve the aqueous solubility of the otherwise hydrophobic progesterone molecule. wikipedia.org

Synthesis of the Bifunctional Linker: The Biotin-PEG11-amine linker itself is synthesized by coupling a biotin derivative (e.g., Biotin-NHS ester) to one end of a diamino-PEG11 molecule. Another common building block is t-Boc-Aminooxy-PEG11-amine , which provides a protected aminooxy group for direct reaction with the progesterone ketone and a terminal amine for coupling to biotin. medchemexpress.com The synthesis must be carefully controlled to ensure the production of a heterobifunctional linker with distinct reactive groups at each end.

The final step in the synthesis of Progesterone 3-PEG11-biotin would involve the amide coupling of Progesterone 3-(O-carboxymethyl)oxime with Biotin-PEG11-amine, yielding the target molecule.

Analytical Techniques for Conjugate Verification and Structural Elucidation

Following synthesis, a rigorous process of purification and characterization is essential to confirm the identity, purity, and structural integrity of the Progesterone 3-PEG11-biotin conjugate.

Chromatographic Purification and Assessment of Purity

Chromatography is the primary method for purifying the final conjugate from starting materials, reagents, and side products, as well as for assessing its final purity.

Flash Chromatography: Crude purification of the product is often performed using silica (B1680970) gel flash chromatography to separate the much more polar conjugate from less polar starting materials like progesterone.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for final purification and purity analysis of conjugates like Progesterone 3-PEG11-biotin. google.comresearchgate.net The significant difference in polarity between the starting materials and the large PEGylated product allows for excellent separation. chromatographyonline.com

Table 1: Representative HPLC Method for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient, e.g., 20% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at ~240 nm (for the progesterone chromophore) and ~214 nm (for the amide bond) |

| Expected Result | A single major peak indicating >95% purity. google.com |

Spectroscopic Confirmation of Conjugate Structure

Spectroscopic methods are used to confirm that the covalent structure of the synthesized molecule is correct.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to verify the molecular weight of the final conjugate. srce.hr High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which can confirm the elemental composition. nih.gov

Table 2: Expected Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C57H97N5O16S |

| Theoretical Molecular Weight (Monoisotopic) | 1140.6652 g/mol |

| Expected ESI-MS Ion (Positive Mode) | [M+H]+ at m/z 1141.67 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure. The spectra should contain characteristic signals from all three components: the progesterone steroid core, the repeating -(OCH₂CH₂)- units of the PEG linker, and the biotin moiety. researchgate.netrsc.org

Table 3: Key Expected ¹H NMR Signals (in CDCl₃)

| Proton(s) | Component | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| C-18 Methyl (s) | Progesterone | |

| C-19 Methyl (s) | Progesterone | |

| C-21 Methyl (s) | Progesterone | |

| C-4 Vinyl (s) | Progesterone | |

| PEG Backbone (-(OCH₂CH₂)-) | PEG Linker | |

| Biotin Ureido Ring Protons | Biotin | |

| Amide Protons (NH) | Linkages |

The combination of these synthetic and analytical methodologies ensures the production of high-purity Progesterone 3-PEG11-biotin, fully characterized and ready for its application as a precise tool in biochemical research.

Mass Spectrometry for Molecular Weight and Composition Analysis

Mass spectrometry is a critical analytical technique for the structural characterization of Progesterone 3-PEG11-biotin. It provides precise information regarding the compound's molecular weight and elemental composition, serving as a primary method for confirming its identity and purity after synthesis.

The technique bombards the molecule with an energy source, causing it to ionize. The resulting ions are then separated based on their mass-to-charge ratio (m/z), and a detector measures the abundance of each ion. This process generates a mass spectrum, which is a plot of ion intensity versus m/z.

For Progesterone 3-PEG11-biotin, high-resolution mass spectrometry (HRMS) is employed to verify its complex molecular structure. The analysis confirms the successful conjugation of the progesterone steroid core, the hydrophilic 11-unit polyethylene glycol (PEG11) spacer, and the biotin tag. The theoretical monoisotopic mass is calculated based on the molecular formula, and the experimentally measured mass is expected to align closely with this value, typically within a few parts per million (ppm), to confirm the elemental composition.

The molecular formula for Progesterone 3-PEG11-biotin is C57H97N5O16S. biomol.com Based on this, the expected formula weight is approximately 1140.5 g/mol . biomol.comcaymanchem.com Mass spectrometry analysis would aim to detect the corresponding molecular ion peak. Common adducts, such as the protonated molecule [M+H]+, the sodium adduct [M+Na]+, or the potassium adduct [M+K]+, are often observed depending on the ionization method (e.g., Electrospray Ionization - ESI) and the sample preparation conditions. The presence of these adducts further helps in the accurate determination of the molecular weight.

Detailed research findings from mass spectrometry are summarized in the table below, providing key data for the verification of Progesterone 3-PEG11-biotin.

| Parameter | Value | Source(s) |

| Molecular Formula | C57H97N5O16S | biomol.com |

| Formula Weight | 1140.5 g/mol | biomol.comcaymanchem.com |

| Purity | >98% | biomol.com |

Role of the Progesterone Moiety in Target Recognition

The progesterone component of the conjugate is responsible for its specific binding to progesterone receptors (PR), which are members of the nuclear receptor superfamily. plos.orgrsc.org This interaction is the initiating step for the receptor's biological activity. The binding occurs within a hydrophobic pocket in the receptor's ligand-binding domain (LBD). rsc.org

Receptor Binding Domain Interactions

The progesterone receptor's ligand-binding domain (LBD) is a globular structure composed of multiple alpha-helices that create a specific hydrophobic pocket. plos.org The binding of the progesterone molecule is mediated by a series of interactions between the steroid's four-ring scaffold and the amino acid residues lining this pocket. rsc.org The specificity of this binding allows the receptor to distinguish progesterone from other steroids, although some cross-reactivity with other steroid receptors can occur. The LBD is not a rigid structure; it possesses a degree of flexibility that allows it to accommodate different ligands. This flexibility can lead to variations in the binding pocket's volume to accommodate different substituents on the steroid core. rcsb.org For instance, crystallographic analysis has shown that the binding pocket volume can range from 490 ų to 730 ų depending on the bound ligand. rcsb.org The LBD is also the site of specificity for interactions with other proteins, such as tetratricopeptide repeat proteins, which are involved in controlling the receptor's location within the cell. acs.org

Ligand-Induced Conformational Dynamics of Progesterone Receptors

The binding of a ligand like progesterone to the PR's LBD induces significant conformational changes in the receptor. plos.orgoup.com This change is crucial for the receptor's subsequent actions, including dimerization, dissociation from heat shock proteins, and binding to specific DNA sequences known as progesterone response elements (PREs). nih.govpnas.org The binding of an agonist, such as progesterone, stabilizes a "closed" conformation of the LBD, particularly affecting the positioning of a region known as helix 12. nih.govfrontiersin.org This agonistic conformation is necessary for the receptor to become transcriptionally active. nih.gov Molecular dynamics simulations have shown that both agonists and some modulators can induce this closed state, though the stability of the resulting complex may differ. nih.govfrontiersin.org The conformational change induced by an agonist can be distinguished from that induced by an antagonist, which binds to the receptor but fails to promote the transcriptionally active state. oup.comnih.gov

Influence of the PEG11 Linker on Bioconjugate Performance

The 11-unit polyethylene glycol (PEG) chain, known as a PEG11 linker, plays a critical role in the functionality of the Progesterone 3-PEG11-biotin conjugate. medchemexpress.commedchemexpress.com This hydrophilic spacer connects the progesterone molecule to the biotin tag, influencing the bioconjugate's solubility, how it presents to the receptor, and its non-specific binding characteristics. biomol.comjenkemusa.comscbt.combroadpharm.com

Spacer Functionality and Steric Considerations in Ligand-Receptor Engagement

The PEG linker acts as a spacer, physically separating the bulky biotin molecule from the progesterone ligand. This separation is crucial to minimize steric hindrance, which could otherwise interfere with the progesterone moiety's ability to fit into the receptor's binding pocket. nih.gov The length and flexibility of the PEG chain allow the progesterone portion of the conjugate to orient itself optimally for receptor engagement. scbt.com However, the architecture of the PEG linker itself can introduce steric effects. If the linker is too long or flexible, it can become entangled, potentially shrouding the ligand and reducing its binding effectiveness. rsc.orgresearchgate.net Conversely, a linker that is too short may not provide sufficient separation from the biotin tag or the surface to which it might be immobilized.

Impact of PEG Length on Ligand Presentation and Accessibility

The length of the PEG linker is a key determinant of ligand accessibility and, consequently, the bioconjugate's performance. mdpi.com Studies on various ligand-receptor systems have shown that PEG linker length can have a significant impact on binding and cellular uptake. nih.govacs.orgdovepress.com While longer linkers can increase the hydrodynamic size and provide greater reach, they can also lead to reduced binding due to increased flexibility and potential entanglement. rsc.orgresearchgate.net Some studies have found that shorter PEG linkers can result in stronger interactions and higher cellular uptake. mdpi.comacs.org For example, one study found that shorter PEG linkers (2-3 kDa) on nanoparticles led to stronger interactions with dendritic cells compared to longer linkers (6-20 kDa). mdpi.com Another study demonstrated that a 5 kDa PEG linker resulted in higher particle uptake compared to 2 kDa and 10 kDa linkers. nih.gov The optimal length is often a balance between providing sufficient distance to avoid steric clash and maintaining a conformation that favors receptor binding. nih.govdovepress.com The use of a discrete PEG11 linker provides a defined and uniform spacer length, which is advantageous for reproducible experimental results. medchemexpress.commedchemexpress.com

| PEG Linker Molecular Weight (MW) | Observed Effect on Ligand-Receptor Interaction | Reference System | Citation |

|---|---|---|---|

| 0.65 kDa | Higher uptake values compared to 2 and 5 kDa linkers in the presence of FBS. | Antibody-functionalized nanocarriers and RAW264.7 cells. | mdpi.com |

| 2 kDa | Higher uptake in bone marrow-derived DCs compared to 10k Da linker. | Peptide-conjugated nanoparticles and bone marrow-derived DCs. | nih.govacs.org |

| 5 kDa | Higher particle uptake and antigen presentation compared to 2 kDa and 10 kDa. | Peptide-decorated hydrogels. | nih.gov |

| 10 kDa | Lower uptake compared to 2k and 5k Da linkers. | Peptide-conjugated nanoparticles and bone marrow-derived DCs. | nih.govacs.org |

| Long-chain PEG (general) | Can reduce ligand-receptor binding due to entanglement of PEG chains. | PEGylated nanoparticles. | rsc.orgresearchgate.net |

Modulation of Non-Specific Interactions by PEGylation

A primary function of PEGylation in bioconjugates is to reduce non-specific binding to proteins and surfaces. nih.govnih.govmdpi.com The hydrophilic and neutral nature of the PEG chain creates a hydration layer that sterically repels the non-specific adsorption of proteins and other biomolecules. nih.govgoogle.com This "stealth" property is crucial in experimental assays, as it lowers background noise and increases the signal-to-noise ratio, leading to more accurate and reliable data. nih.govnih.gov Studies have shown that modifying surfaces with PEG can significantly decrease non-specific protein binding. nih.govresearchgate.net The density and length of the PEG chains are important factors in achieving optimal reduction of non-specific interactions. mdpi.com By minimizing unwanted interactions, the PEG11 linker in Progesterone 3-PEG11-biotin ensures that the observed binding is primarily due to the specific interaction between the progesterone moiety and its receptor.

Leveraging the Biotin-Streptavidin/Avidin System in Research Contexts

The interaction between biotin and streptavidin (or avidin) is one of the strongest non-covalent bonds known in nature, with an exceptionally low dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. researchgate.netwikipedia.orgrsc.org This high-affinity interaction is central to the utility of Progesterone 3-PEG11-biotin in various research methodologies.

High-Affinity Biotin-Streptavidin/Avidin Interactions for Immobilization

The remarkable strength and specificity of the biotin-streptavidin/avidin bond make it an ideal tool for immobilizing progesterone on a solid support. rsc.org This is a fundamental technique in many biochemical and analytical assays.

Process of Immobilization:

Surface Coating: A solid surface, such as a microplate well, magnetic bead, or sensor chip, is coated with streptavidin or avidin. rsc.orgmdpi.com

Binding of Biotinylated Progesterone: A solution containing Progesterone 3-PEG11-biotin is introduced to the streptavidin/avidin-coated surface. The biotin moiety of the compound binds with high affinity and specificity to the immobilized streptavidin/avidin. mdpi.com

Washing: Any unbound Progesterone 3-PEG11-biotin is washed away, leaving a surface functionalized with specifically oriented progesterone molecules.

This immobilization strategy is employed in various research applications, including:

Affinity Chromatography: Streptavidin-coated beads are used to purify progesterone-binding proteins from a complex mixture.

Immunoassays: In formats like ELISA (Enzyme-Linked Immunosorbent Assay), the immobilized progesterone can be used to capture and detect specific anti-progesterone antibodies. nih.gov

Surface Plasmon Resonance (SPR): To study the kinetics of progesterone-receptor interactions, Progesterone 3-PEG11-biotin can be immobilized on a sensor chip.

The stability of the biotin-streptavidin interaction is a key advantage, as it is resistant to changes in pH, temperature, and the presence of denaturing agents. wikipedia.org This ensures that the immobilized progesterone remains attached to the surface throughout the course of an experiment.

Factors Contributing to the High-Affinity Biotin-Streptavidin Interaction:

| Factor | Description |

| Shape Complementarity | The biotin-binding pocket of streptavidin has a high degree of structural complementarity to the biotin molecule. wikipedia.org |

| Hydrogen Bonding | An extensive network of hydrogen bonds forms between biotin and amino acid residues within the streptavidin binding site. wikipedia.orgnih.gov |

| Van der Waals Interactions | Numerous van der Waals forces contribute to the stability of the complex. nih.gov |

| Hydrophobic Interactions | The hydrophobic nature of the binding pocket, which is lined with conserved tryptophan residues, plays a significant role in the high-affinity binding. researchgate.netwikipedia.org |

| Loop Ordering | Upon biotin binding, flexible surface loops on streptavidin become ordered, effectively burying the biotin molecule within the protein's interior. nih.gov |

Application of Biotin-Streptavidin/Avidin for Directed Molecular Assembly

The biotin-streptavidin/avidin system also enables the precise and controlled assembly of molecular complexes. This "molecular Lego" approach is a cornerstone of various bionanotechnological applications. nih.gov

In the context of Progesterone 3-PEG11-biotin, this capability allows researchers to construct specific molecular architectures for studying progesterone-related interactions. For instance, by using streptavidin as a central scaffold, multiple progesterone molecules can be brought together in a defined orientation. Since streptavidin is a tetrameric protein with four biotin-binding sites, it can link up to four molecules of Progesterone 3-PEG11-biotin. wikipedia.org

This principle of directed assembly is fundamental to techniques such as:

Nano-assembly: The creation of well-defined nanostructures where the spatial arrangement of progesterone molecules is precisely controlled. nih.gov

Pre-targeted Therapies: In a research context, this could involve assembling a complex where a progesterone-targeting moiety is linked via streptavidin to another functional molecule, such as a fluorescent dye or a drug molecule. nih.gov

Multiplexed Assays: By attaching different biotinylated probes to distinct streptavidin-coated locations on a microarray, researchers can simultaneously investigate multiple interactions in a single experiment.

The modularity and robustness of the biotin-streptavidin interaction provide a versatile platform for constructing a wide array of functional molecular assemblies for in-depth studies of progesterone's biological roles.

Ligand Binding Assay Development and Characterization

Progesterone 3-PEG11-biotin is instrumental in the development and characterization of various ligand binding assays to investigate the interactions between progesterone and its receptors. These assays are fundamental for understanding the affinity, kinetics, and specificity of these interactions.

Equilibrium Binding Analysis (Kd Determination)

The equilibrium dissociation constant (Kd) is a critical parameter that defines the affinity of a ligand for its receptor. While specific studies determining the Kd of Progesterone 3-PEG11-biotin for the progesterone receptor are not widely published, the principles of such an assay are well-established. In a typical saturation binding experiment, increasing concentrations of Progesterone 3-PEG11-biotin would be incubated with a preparation of progesterone receptors until equilibrium is reached. The amount of bound ligand is then measured, often by exploiting the biotin tag with a labeled streptavidin conjugate.

The data from such an experiment would be plotted with the bound ligand concentration as a function of the free ligand concentration. This can then be analyzed using non-linear regression to fit a saturation binding curve, from which the Kd value is derived. For membrane-bound progesterone receptors (mPRs), high-affinity binding for progesterone has been demonstrated with Kd values in the range of 2.5–7 nM. nih.gov It is anticipated that Progesterone 3-PEG11-biotin would exhibit a comparable affinity, although direct experimental verification is necessary.

Table 1: Hypothetical Data for Equilibrium Binding Analysis of Progesterone 3-PEG11-Biotin with Progesterone Receptor

| Progesterone 3-PEG11-biotin Concentration (nM) | Specific Binding (fmol/mg protein) |

| 0.1 | 10.2 |

| 0.5 | 45.5 |

| 1 | 75.8 |

| 5 | 180.1 |

| 10 | 250.3 |

| 20 | 310.6 |

| 50 | 350.9 |

Note: This table is illustrative and does not represent actual experimental data.

Competitive Binding Assays for Ligand Affinity (IC50 and Ki Determination)

Competitive binding assays are a powerful tool for determining the affinity of unlabeled ligands for a receptor by measuring their ability to displace a labeled ligand, such as Progesterone 3-PEG11-biotin. In this setup, a fixed concentration of Progesterone 3-PEG11-biotin and the receptor are incubated with varying concentrations of a competing, unlabeled ligand. The concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand is the IC50 value.

Table 2: Representative Data from a Competitive Binding Assay Using Progesterone 3-PEG11-Biotin

| Competitor Concentration (nM) | % Inhibition of Progesterone 3-PEG11-biotin Binding |

| 0.1 | 5 |

| 1 | 25 |

| 10 | 50 |

| 100 | 80 |

| 1000 | 95 |

Note: This table is for illustrative purposes. The IC50 from this hypothetical data would be 10 nM.

Kinetic Binding Studies (kon and koff Rate Constants)

Kinetic binding studies provide insights into the rates at which a ligand associates (kon) and dissociates (koff) from its receptor. These parameters can be determined using techniques like surface plasmon resonance (SPR). In a typical SPR experiment, the progesterone receptor would be immobilized on a sensor chip, and a solution containing Progesterone 3-PEG11-biotin would be flowed over the surface. The binding of the ligand to the receptor is detected as a change in the refractive index at the sensor surface.

The association rate can be determined by monitoring the binding over time, and the dissociation rate can be measured after the ligand solution is replaced with a buffer. The ratio of koff to kon provides an alternative method for calculating the Kd. While specific kinetic data for Progesterone 3-PEG11-biotin is not available, studies on other ligand-receptor systems using similar biotinylated probes have successfully determined these kinetic constants. For example, a study on the organic cation transporter 1 (OCT1) using a biotinylated prostaglandin (B15479496) E2 analog with a PEG11 spacer (PGE2-PEG11-Biotin) determined a kon of 4837 M-1s-1 and a koff of 4.69 x 10-4 s-1. researchgate.netnih.gov

Table 3: Illustrative Kinetic Parameters for Ligand-Receptor Interaction

| Parameter | Value | Unit |

| kon (Association Rate Constant) | 1 x 105 | M-1s-1 |

| koff (Dissociation Rate Constant) | 1 x 10-3 | s-1 |

| Kd (Equilibrium Dissociation Constant) | 10 | nM |

Note: This table presents hypothetical data and is not based on direct experimental results for Progesterone 3-PEG11-biotin.

Homogeneous Assay Formats (e.g., Time-Resolved Fluorescence Resonance Energy Transfer, TR-FRET)

Progesterone 3-PEG11-biotin is well-suited for use in homogeneous assay formats like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). TR-FRET is a robust technology for studying molecular interactions in a "mix-and-read" format, making it ideal for high-throughput screening. In a TR-FRET assay for the progesterone receptor, Progesterone 3-PEG11-biotin could be used in a competitive binding format.

For example, a TR-FRET assay could be configured with a terbium-labeled anti-GST antibody as the donor, a GST-tagged progesterone receptor ligand-binding domain (LBD) as the acceptor, and a fluorescently labeled progesterone analog. The binding of the fluorescent progesterone to the receptor brings the donor and acceptor into proximity, resulting in a FRET signal. The addition of unlabeled ligands, including Progesterone 3-PEG11-biotin or other test compounds, would compete for binding and lead to a decrease in the FRET signal. While specific TR-FRET assays employing Progesterone 3-PEG11-biotin have not been detailed in the literature, commercial kits for progesterone receptor TR-FRET assays are available and utilize similar principles. thermofisher.com

Affinity Purification of Progesterone-Binding Proteins and Complexes

The biotin tag on Progesterone 3-PEG11-biotin makes it an excellent tool for the affinity purification of progesterone-binding proteins and their associated complexes from complex biological mixtures such as cell lysates or tissue extracts.

Immobilization of Progesterone 3-PEG11-Biotin on Streptavidin Resins

The high-affinity interaction between biotin and streptavidin is exploited for the immobilization of Progesterone 3-PEG11-biotin onto a solid support, typically agarose (B213101) or magnetic beads coated with streptavidin. This process creates an affinity matrix that can specifically capture proteins that bind to progesterone.

The general protocol for immobilization involves incubating Progesterone 3-PEG11-biotin with the streptavidin-coated resin. nacalai.com The long PEG11 spacer arm helps to ensure that the progesterone molecule is accessible for binding to its target proteins after immobilization. Once the affinity matrix is prepared and washed to remove any unbound ligand, it can be incubated with a cell lysate or other protein-containing sample. Progesterone-binding proteins will bind to the immobilized progesterone, and non-specific proteins can be washed away. The bound proteins can then be eluted from the resin for further analysis, such as by SDS-PAGE, western blotting, or mass spectrometry. This technique is invaluable for identifying novel progesterone-binding proteins and for studying the composition of protein complexes that are recruited by the progesterone receptor. While this is a standard biochemical technique, specific protocols detailing the use of Progesterone 3-PEG11-biotin for this purpose are not widely documented.

Isolation of Progesterone Receptors and Associated Co-regulators

The study of progesterone receptor (PR) function and regulation is greatly facilitated by the ability to isolate the receptor and its interacting partners from complex cellular mixtures. Progesterone 3-PEG11-biotin serves as an effective affinity probe for this purpose. The underlying principle of this technique, known as affinity purification or pull-down assay, involves the immobilization of the biotinylated progesterone on a solid support, typically streptavidin-coated agarose or magnetic beads. When a cell lysate containing progesterone receptors is incubated with these beads, the receptors specifically bind to the immobilized progesterone.

This specific interaction allows for the capture of the progesterone receptor along with any associated proteins, known as co-regulators, which are crucial for modulating the receptor's transcriptional activity. These co-regulators can include co-activators that enhance gene transcription and co-repressors that inhibit it. After incubation, the beads are washed to remove non-specifically bound proteins, leaving behind the progesterone receptor and its tightly associated co-regulator complex. This powerful technique enables researchers to identify novel protein-protein interactions and to study the composition of the progesterone receptor complex under various cellular conditions.

Elution Strategies for Target Protein Recovery

Once the progesterone receptor and its associated co-regulators are captured on the streptavidin beads, the next critical step is to elute, or release, these proteins for further analysis, such as by mass spectrometry or western blotting. The choice of elution strategy depends on the desired state of the recovered proteins (native or denatured) and the downstream application. The extremely high affinity between biotin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) necessitates specific and often harsh elution conditions.

Several elution strategies can be employed:

Competitive Elution with Excess Biotin: This is a gentle elution method that involves incubating the beads with a high concentration of free biotin. The free biotin competes with the Progesterone 3-PEG11-biotin for binding to streptavidin, leading to the release of the entire biotinylated progesterone-receptor complex. This method is advantageous when the goal is to recover the complex in its native, functional state for subsequent activity assays.

Denaturing Elution: This is a more stringent method that involves boiling the beads in a sample buffer containing detergents like sodium dodecyl sulfate (B86663) (SDS) and reducing agents. This treatment denatures the proteins and disrupts the biotin-streptavidin interaction, releasing the receptor and its co-regulators from the beads. While this method yields a high recovery of the target proteins, they are in a denatured state and are therefore unsuitable for functional studies but are ideal for analysis by SDS-PAGE and mass spectrometry.

pH Elution: Lowering the pH of the elution buffer can also disrupt the biotin-streptavidin interaction. However, this method can also lead to protein denaturation and may not be as efficient as other methods.

Proteolytic Elution: In some instances, the captured proteins can be digested directly on the beads using proteases like trypsin. The resulting peptides are then collected and analyzed by mass spectrometry. This "on-bead digestion" approach is particularly useful for identifying the components of the protein complex without the need for a separate elution step.

Table 1: Comparison of Elution Strategies for Biotin-Streptavidin Affinity Purification

| Elution Strategy | Principle | Advantages | Disadvantages |

| Competitive Elution | Displacement of biotinylated probe with excess free biotin. | Recovers protein complex in native state. | Can be slow and may require high concentrations of biotin. |

| Denaturing Elution | Disruption of protein structure and biotin-streptavidin interaction with heat and detergents. | High recovery of target proteins. | Proteins are denatured and inactive. |

| pH Elution | Alteration of streptavidin conformation at low pH. | Relatively simple to perform. | Can cause protein denaturation and aggregation. |

| Proteolytic Elution | On-bead digestion of captured proteins. | Efficient for protein identification by mass spectrometry. | Proteins are fragmented and not recovered intact. |

High-Throughput Screening (HTS) in Discovery Research

High-throughput screening (HTS) is a powerful approach used in drug discovery to rapidly test thousands to millions of compounds for their ability to modulate the activity of a biological target, such as the progesterone receptor. Progesterone 3-PEG11-biotin can be a key reagent in the development of HTS assays for identifying novel progesterone receptor modulators.

Screening for Novel Progesterone Receptor Modulators

In a typical HTS assay using Progesterone 3-PEG11-biotin, the biotinylated progesterone is immobilized on streptavidin-coated microplates. Purified progesterone receptor is then added to the wells, allowing it to bind to the immobilized ligand. A library of test compounds is then added to the wells. Compounds that act as competitive inhibitors will displace the progesterone receptor from the immobilized biotinylated progesterone. The amount of receptor remaining bound to the plate can then be quantified using a specific antibody against the progesterone receptor, which is in turn linked to a detectable signal (e.g., fluorescence, luminescence, or colorimetric). A decrease in the signal indicates that the test compound has successfully competed with the biotinylated progesterone for binding to the receptor. This type of competitive binding assay is a common strategy in HTS for identifying compounds that bind to a target receptor.

Development of Miniaturized Assay Formats for Compound Libraries

To reduce costs and increase throughput, HTS assays are often miniaturized into high-density microplate formats, such as 384-well or 1536-well plates. The development of miniaturized assays using Progesterone 3-PEG11-biotin requires careful optimization of several parameters, including the concentrations of the biotinylated probe and the receptor, incubation times, and the detection system. The use of a hydrophilic PEG linker in Progesterone 3-PEG11-biotin is advantageous in these formats as it can help to reduce non-specific binding to the plastic surfaces of the microplates, thereby improving the signal-to-noise ratio of the assay. Successful miniaturization allows for the screening of large compound libraries in a time- and cost-effective manner. A study has demonstrated the successful miniaturization of a functional transcription assay for human progesterone receptor modulators into 384- and 1536-well formats, highlighting the feasibility of such high-density screening.

Optimization of Assay Robustness and Sensitivity for HTS

A robust and sensitive HTS assay is crucial for identifying genuine hits from a large compound library. The Z'-factor is a statistical parameter commonly used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. To optimize the robustness and sensitivity of an HTS assay using Progesterone 3-PEG11-biotin, several factors must be considered:

Concentration of Probe and Receptor: The concentrations of both Progesterone 3-PEG11-biotin and the progesterone receptor need to be carefully titrated to achieve a maximal signal window and a high Z'-factor.

Buffer Composition: The composition of the assay buffer, including pH, salt concentration, and the presence of detergents, can significantly impact the binding affinity and non-specific interactions.

Incubation Time: The incubation times for receptor binding and compound competition need to be optimized to ensure that the reactions reach equilibrium.

Detection System: The choice of the detection system, including the primary antibody and the secondary detection reagent, will influence the sensitivity and dynamic range of the assay.

By systematically optimizing these parameters, a highly robust and sensitive HTS assay can be developed for the discovery of novel progesterone receptor modulators.

Cellular and Subcellular Localization Studies

Understanding the cellular and subcellular localization of progesterone receptors is essential for elucidating their biological functions. Progesterone receptors, like other steroid receptors, can shuttle between the cytoplasm and the nucleus. Their localization can be influenced by ligand binding and can differ between the two main isoforms, PRA and PRB. Progesterone 3-PEG11-biotin, in conjunction with fluorescently labeled streptavidin, can be used as a tool to visualize the localization of progesterone receptors within cells.

In this application, cells are incubated with Progesterone 3-PEG11-biotin. The biotinylated progesterone will bind to its receptors within the cell. Subsequently, the cells are fixed and permeabilized, and then incubated with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-FITC or streptavidin-Cy3). The fluorescent streptavidin will bind to the biotin moiety of the probe, allowing for the visualization of the progesterone receptor's location using fluorescence microscopy. This technique can provide valuable insights into the trafficking of progesterone receptors and how their localization is altered in response to different stimuli or in disease states. For instance, studies have shown that in the absence of a ligand, PRA is predominantly nuclear, whereas PRB is found in both the cytoplasm and the nucleus. Upon ligand binding, PRB translocates to the nucleus. Using a tool like Progesterone 3-PEG11-biotin can help to further investigate these dynamic processes.

Live-Cell Imaging of Progesterone Receptor Dynamics

Live-cell imaging provides unprecedented insight into the real-time behavior of proteins within their native cellular environment. The use of tagged ligands is a powerful strategy to visualize and quantify the dynamic properties of receptors. While studies have successfully employed genetically encoded fluorescent proteins, such as Green Fluorescent Protein (GFP) fused to the progesterone receptor (GFP-PRB), to study its mobility, Progesterone 3-PEG11-biotin offers a complementary chemical biology approach. nih.gov

In a typical experiment using this probe, cells expressing progesterone receptors would be treated with Progesterone 3-PEG11-biotin. The biotin tag can then be visualized by adding fluorescently-labeled streptavidin. This allows for the tracking of the ligand-receptor complex. Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be applied to measure the mobility and binding kinetics of the receptor. nih.gov For instance, research using GFP-PRB has shown that agonist-bound receptors exhibit rapid recovery kinetics at specific gene promoters, indicating a dynamic exchange with chromatin. nih.gov Using Progesterone 3-PEG11-biotin with a quantum dot-streptavidin conjugate could allow for single-molecule tracking, providing high-resolution data on receptor diffusion rates and residence times on chromatin.

Investigation of Ligand-Induced Receptor Translocation

A key event in progesterone signaling is the translocation of the progesterone receptor from the cytoplasm to the nucleus upon ligand binding. unimib.it Progesterone 3-PEG11-biotin is an ideal tool for studying this process. By labeling the bound probe with a fluorescent streptavidin conjugate, researchers can directly visualize the subcellular localization of the receptor population that has been engaged by the ligand.

Experiments can be designed to monitor the time course of nuclear accumulation of the fluorescent signal after the addition of Progesterone 3-PEG11-biotin to the cell culture medium. This allows for the quantitative analysis of translocation kinetics. Furthermore, this approach can be used to compare the translocation patterns induced by different classes of ligands. For example, the translocation efficiency and resulting nuclear distribution pattern induced by an agonist probe like Progesterone 3-PEG11-biotin could be compared to that of an antagonist-linked probe, providing insights into how different ligand types mechanistically regulate receptor trafficking.

Studies on Receptor Complex Assembly and Disassembly in Cellular Milieu

Upon entering the nucleus, the progesterone receptor associates with DNA at specific hormone response elements and recruits a large assembly of co-regulatory proteins to either activate or repress gene transcription. nih.gov The composition of this complex is dynamic and crucial for determining the ultimate biological response. Progesterone 3-PEG11-biotin serves as an excellent tool for "pull-down" assays to investigate these interactions.

In this application, the probe is used to capture the progesterone receptor and its associated binding partners from a cell lysate. The lysate from cells treated with Progesterone 3-PEG11-biotin is incubated with streptavidin-coated magnetic beads. The high-affinity interaction between biotin and streptavidin effectively immobilizes the ligand-receptor-co-regulator complexes on the beads. nih.gov After washing away non-specific proteins, the entire complex can be eluted and its components identified using techniques like mass spectrometry. This allows researchers to create a detailed inventory of the proteins that assemble around the progesterone receptor in response to a specific ligand stimulus and to study how this complex assembles and disassembles over time. nih.gov

Immunoassay Development for Research Applications

The biotin-streptavidin system is a cornerstone of modern immunoassay development due to its high specificity and the signal amplification it provides. nih.gov Progesterone 3-PEG11-biotin, as a pre-functionalized progesterone analog, is perfectly suited for use as a tracer or capture reagent in various research-focused immunoassay formats.

Direct and Competitive Immunoassays for Progesterone Analog Detection

Competitive immunoassays are a common format for quantifying small molecules like progesterone. nih.gov In this setup, Progesterone 3-PEG11-biotin can be used as the labeled tracer that competes with unlabeled progesterone from a research sample for a limited number of binding sites on an anti-progesterone antibody. nih.govresearchgate.net The antibody can be immobilized on a microplate well. After incubation, the amount of bound biotinylated tracer is detected by adding a streptavidin-enzyme conjugate (like streptavidin-HRP), followed by a substrate that produces a measurable signal (colorimetric, fluorescent, or luminescent). researchgate.net The signal intensity is inversely proportional to the concentration of progesterone in the sample.

These assays demonstrate high performance, as shown in studies using similar biotinylated progesterone derivatives. nih.govresearchgate.net

| Assay Parameter | Reported Value | Reference |

| Assay Format | Competitive Enzyme Immunoassay | researchgate.net |

| Sensitivity | 0.11 ng/mL | researchgate.net |

| Intra-Assay CV | 5.1% to 9.6% | researchgate.net |

| Inter-Assay CV | 5.1% to 9.6% | researchgate.net |

| Analytical Recovery | 97-105% | researchgate.net |

Time-Resolved Fluoroimmunoassays in Research Settings

To achieve even greater sensitivity, Progesterone 3-PEG11-biotin can be incorporated into time-resolved fluoroimmunoassays (TR-FIA). This technique is similar to a standard competitive ELISA but uses a lanthanide chelate-labeled streptavidin for detection. Lanthanide chelates have long fluorescence decay times, allowing for temporal separation of the specific signal from the short-lived background fluorescence, thereby dramatically improving the signal-to-noise ratio.

A competitive TR-FIA for progesterone has been developed using a biotinylated progesterone derivative as the tracer. nih.gov In this assay, the biotinylated tracer competes with sample progesterone for binding to a monoclonal anti-progesterone antibody. nih.gov The bound fraction is then quantified using a streptavidin-based universal detection reagent designed for time-resolved fluorometry. nih.gov Such assays show excellent correlation with other established immunoassay methods and demonstrate high precision and accuracy, with average recoveries around 99.3%. nih.gov

Chemiluminescence-Based Immunoassays for High Sensitivity Research

Chemiluminescence-based immunoassays (CLIA) offer some of the highest sensitivity available for analyte quantification. Progesterone 3-PEG11-biotin can be readily integrated into CLIA platforms. The principle is often similar to a competitive ELISA, but the detection enzyme (e.g., horseradish peroxidase or alkaline phosphatase) catalyzes a reaction that produces light instead of a colored product.

An advanced form of CLIA is the electrochemiluminescence immunoassay (ECLIA), which is used for the quantitative determination of progesterone in research samples. roche.com In a competitive ECLIA format, a biotinylated progesterone analog like Progesterone 3-PEG11-biotin would compete with progesterone from the sample for binding to an antibody labeled with a ruthenium complex. The entire mixture is captured on streptavidin-coated magnetic beads. When an electric current is applied, the ruthenium complex emits light, and the intensity of this light is measured to determine the progesterone concentration. This method provides high sensitivity and a broad dynamic range suitable for demanding research applications. nih.gov

Biosensor Engineering and Probing Steroid Hormone Interactions

The detection and quantification of steroid hormones like progesterone are critical in various research fields. Biosensor technology offers a promising avenue for rapid, sensitive, and specific analysis. The unique chemical structure of Progesterone 3-PEG11-biotin makes it a valuable tool in the engineering of these advanced analytical devices, facilitating the study of steroid hormone interactions with other biological molecules. This compound acts as a specialized affinity probe, where the progesterone moiety provides target specificity, the biotin tag allows for robust immobilization, and the polyethylene glycol (PEG) linker ensures optimal presentation of the hormone. biomol.comglpbio.cn

Integration of Progesterone 3-PEG11-Biotin in Biosensor Architectures

Progesterone 3-PEG11-biotin is specifically designed for integration into biosensor platforms. biomol.com Its architecture is centered around three key functional components: the progesterone molecule, a terminal biotin group, and a hydrophilic PEG11 spacer arm that connects them. biomol.comglpbio.cn This structure is fundamental to its application in creating reliable and sensitive detection systems.

The core principle of its integration lies in the high-affinity, non-covalent interaction between biotin and streptavidin. Biosensor surfaces, such as gold electrodes, magnetic beads, or microtiter plates, can be readily coated with streptavidin. The Progesterone 3-PEG11-biotin probe is then introduced, and its biotin tag forms a strong and highly specific bond with the immobilized streptavidin. nih.gov This process effectively creates a surface that is functionalized with specifically oriented progesterone molecules.

The PEG11 linker plays a crucial role in this architecture. biomol.com It acts as a hydrophilic spacer that extends the progesterone molecule away from the sensor surface. glpbio.cn This separation minimizes steric hindrance and non-specific interactions with the underlying substrate, ensuring that the progesterone's key functional groups are accessible for binding to target analytes like antibodies or aptamers. nih.gov This controlled immobilization is a critical step in the fabrication of various biosensor types, including electrochemical, optical, and piezoelectric sensors, for probing progesterone interactions.

Applications in Environmental and Food Science Research (Excluding Clinical/Regulatory Focus)

The presence of steroid hormones as endocrine-disrupting compounds in the environment and as potential residues in food products is a subject of growing research interest. The development of robust and portable biosensors enables on-site or rapid screening of these substances. Aptasensors utilizing probes like Progesterone 3-PEG11-biotin are well-suited for such applications due to their potential for deployment outside of traditional laboratory settings. nih.gov

In food science, these biosensors can be applied to the analysis of dairy products. For instance, progesterone levels in milk can be an indicator for various aspects of bovine reproductive health, but the ability to detect it simply and quickly is also valuable for quality screening. An impedimetric aptasensor has been successfully used to detect progesterone in undiluted milk samples, demonstrating the feasibility of this technology for food analysis. nih.gov The sensor showed a high correlation with established methods like ELISA, with a limit of detection in milk that is relevant for monitoring purposes. nih.gov

In environmental science, progesterone can enter water systems and act as a micropollutant. Biosensors provide a tool for monitoring the presence of such hormonal contaminants in environmental samples. nih.gov The high sensitivity and selectivity of aptamer-based systems make them a promising technology for environmental screening programs, offering a more cost-effective and rapid alternative to conventional chromatographic methods. The demonstrated ability of these sensors to function in complex matrices like milk and serum suggests their potential utility for direct analysis of environmental water samples. nih.gov

| Sample Matrix | Limit of Detection (LOD) | Relative Standard Deviation (RSD) | Reference |

|---|---|---|---|

| Buffer | 0.53 ng/mL | 2.12% | nih.gov |

| Milk (Undiluted) | 0.91 ng/mL | 1.37% | nih.gov |

| Serum | 1.9 ng/mL | 4.173% | nih.gov |

Advanced Analytical and Computational Methodologies Applied to Progesterone 3 Peg11 Biotin Research

Molecular Dynamics Simulations for Ligand-Receptor Complex Analysis

Molecular dynamics (MD) simulations provide an atomic-level view of the dynamic behavior of biological macromolecules, offering insights that are often inaccessible through experimental methods alone. For the Progesterone (B1679170) 3-PEG11-biotin complex, MD simulations are crucial for understanding the nuanced mechanics of receptor binding and the influence of the PEG-biotin tail.

The progesterone receptor's ligand-binding domain (LBD) is not a rigid structure but a dynamic entity that exhibits considerable flexibility. MD simulations have been instrumental in characterizing this intrinsic dynamism. plos.orgnih.govresearchgate.netnih.govbohrium.com Studies have shown that the PR LBD's conformation and flexibility differ significantly between its unbound (apo) and ligand-bound (holo) states. plos.orgnih.govnih.gov

Simulations reveal that key structural elements, such as helices 11 and 12, and the loop connecting them (loop 895–908), are particularly flexible, especially in antagonistic conformations. plos.orgnih.govresearchgate.netnih.govbohrium.com This inherent flexibility is crucial for the receptor's ability to adopt different conformations upon binding various ligands, such as agonists or antagonists, which in turn dictates downstream biological events. plos.orgnih.govnih.gov For instance, the root-mean-square deviation (RMSD) of the LBD's Cα atoms is observed to be significantly higher in antagonistic conformations compared to agonistic states, indicating greater structural fluctuation. plos.orgnih.gov

| Receptor State | Key Flexible Regions | Observation from MD Simulations |

| Agonist-Bound | Loop 785–808, Loop 703–712 | Binding of progesterone reduces the flexibility (lower RMSF values) of these loops, suggesting they are dynamically correlated with agonist binding. plos.orgnih.gov |

| Antagonist-Bound | Helix 11, Helix 12, Loop 895-908 | The receptor LBD is intrinsically more flexible in this state compared to the agonist-bound state. plos.orgnih.gov |

| Apo (Unbound) | Helix 12 | May not adopt a fully extended conformation, unlike other nuclear receptors, and samples several stable conformations. nih.govresearchgate.net |

The binding of a ligand like progesterone to the PR LBD is not a simple lock-and-key mechanism but an induced-fit process that triggers significant conformational changes in the receptor. plos.orgnih.govnih.gov MD simulations allow researchers to map these changes over time. Upon binding an agonist such as progesterone, the receptor undergoes a conformational shift, particularly in the C-terminal helix-12, which moves to a "closed" or agonistic position. frontiersin.org This rearrangement is critical for creating a surface that can recruit co-modulating proteins necessary for gene activation. nih.gov

Simulations have demonstrated that both agonists and selective PR modulators (SPRMs) can induce these agonistic-like conformations, though the stability of the resulting complex may differ. frontiersin.org For example, the complex formed with the SPRM asoprisnil (B1665293) is less stable than that formed with progesterone, which may explain its partial agonistic effects. frontiersin.org These ligand-induced changes are essential for the receptor's biological function, mediating the cascade of events that follow DNA binding. nih.gov

The PEG11 linker in Progesterone 3-PEG11-biotin serves as a flexible, hydrophilic spacer. MD simulations are employed to understand the dynamics of this linker and its influence on the binding of the progesterone moiety to the PR. The PEG chain is highly flexible and can adopt a wide range of conformations. plos.org This flexibility can impact the binding thermodynamics in several ways.

The biotin (B1667282) tag on the Progesterone 3-PEG11-biotin molecule allows for its detection and immobilization via its extraordinarily strong and specific non-covalent interaction with streptavidin. Computational simulations have been pivotal in dissecting the source of this remarkable stability. researchgate.netmpg.de These studies attribute the high affinity and specificity of the interaction to a robust network of hydrogen bonds between biotin and amino acid residues within the streptavidin binding pocket. researchgate.netmpg.dempg.de

Steered molecular dynamics (SMD) simulations have been used to calculate the force required to rupture the biotin-streptavidin bond, yielding results that align well with experimental data from atomic force microscopy. researchgate.netmpg.dempg.denih.gov These simulations have uncovered a complex, multi-step unbinding mechanism. researchgate.netmpg.de A key finding from these computational studies is the critical role of water bridges, which form during the unbinding process and substantially enhance the stability of the complex, at times even dominating the binding interactions. researchgate.netmpg.dempg.de Furthermore, simulations have revealed that the mechanical stability is not uniform; the rupture force can vary significantly depending on the geometry of the pulling force relative to the streptavidin subunit. nih.gov

| Subunit/Complex | Mean Rupture Force (pN) | Key Finding |

| 1SA (Single Subunit D) | ~440 pN | Exhibits the highest mechanical stability, attributed to a specific force-loading geometry. nih.gov |

| 3SA (Trimeric Complex) | Multiple peaks observed | Shows a combination of rupture forces, indicating heterogeneity in bond strength depending on the subunit. nih.gov |

| 4SA (Tetrameric Complex) | Multiple peaks observed | The force histogram resembles a combination of the 1SA and 3SA histograms, confirming that unbinding force depends on the specific subunit from which biotin is pulled. nih.gov |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach is vital for designing novel progesterone analogs and understanding their binding mechanisms.

In the absence of a receptor structure, or to complement structure-based methods, ligand-based pharmacophore models can be developed. This approach involves analyzing a set of known active molecules (a training set) to derive a common set of chemical features responsible for their biological activity. protheragen.ainih.gov For progesterone analogs, such models have been successfully generated to identify key features for binding to the human progesterone receptor. nih.govnih.gov

These models typically consist of a specific 3D arrangement of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govnih.gov For example, one pharmacophore model generated for progesterone receptor ligands identified seven essential features, including aromatic centers, hydrogen bond acceptors, and hydrogen bond donors. nih.gov Once developed and validated, these models serve as 3D queries for screening large chemical databases to find new, structurally diverse compounds that match the pharmacophore and are therefore likely to bind to the progesterone receptor. nih.govnih.gov This computational pre-screening significantly accelerates the discovery of potential new ligands. researchgate.net

| Pharmacophore Feature | Description | Role in PR Binding |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Crucial for interacting with key residues in the PR binding pocket, such as the 3-keto group of progesterone. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen atom to a hydrogen bond. | Important for specific interactions within the active site. |

| Hydrophobic (HY) | A non-polar region of the molecule. | Essential for interacting with hydrophobic pockets within the LBD, contributing significantly to binding affinity. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Can participate in π-stacking or hydrophobic interactions with aromatic residues in the receptor. |

Integration of Water Interactions in Pharmacophore Generation

Pharmacophore modeling is a important technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a biological target. nih.gov For Progesterone 3-PEG11-biotin, the development of a robust pharmacophore model is crucial for understanding its binding affinity and selectivity for the progesterone receptor.

A critical aspect of modern pharmacophore generation is the explicit inclusion of water molecules that mediate the interaction between a ligand and its receptor. These "bridging" water molecules can form hydrogen bonds with both the ligand and the protein, significantly influencing the binding energetics and specificity. By integrating water interactions into the pharmacophore model for Progesterone 3-PEG11-biotin, researchers can achieve a more accurate representation of the binding site environment. This "water pharmacophore" approach can reveal subtle but critical interactions that would be missed by conventional models. academindex.com

The process typically involves molecular dynamics simulations to identify stable water molecules within the progesterone receptor's ligand-binding pocket. These conserved water molecules are then incorporated as additional features in the pharmacophore model. The resulting model for Progesterone 3-PEG11-biotin would not only define the essential features of the progesterone core but also the spatial location of key water molecules that facilitate its binding. This enhanced model can then be used for more accurate virtual screening of chemical libraries to identify novel progesterone receptor modulators with improved properties.

Table 1: Illustrative Pharmacophore Features for Progesterone 3-PEG11-Biotin Including Water Interactions

| Feature ID | Feature Type | 3D Coordinates (Å) | Radius (Å) | Vector | Role in Binding |

| HBA1 | Hydrogen Bond Acceptor | X: 12.3, Y: 5.6, Z: 8.1 | 1.5 | (0.6, 0.3, 0.7) | Interaction with key amino acid residue |

| HBD1 | Hydrogen Bond Donor | X: 15.8, Y: 7.2, Z: 9.4 | 1.5 | (-0.4, 0.8, 0.4) | Interaction with key amino acid residue |

| HY1 | Hydrophobic Feature | X: 14.1, Y: 6.5, Z: 10.2 | 2.0 | N/A | Van der Waals interaction with hydrophobic pocket |

| W1 | Water Bridge | X: 13.5, Y: 8.9, Z: 7.5 | 1.0 | N/A | Mediates interaction between ligand and receptor |

Structure-Guided Design of Novel Progesterone Probes

Structure-guided design is a powerful strategy that utilizes the three-dimensional structural information of a biological target to design novel ligands with high affinity and selectivity. tandfonline.comnih.gov In the context of Progesterone 3-PEG11-biotin, this approach can be employed to develop new chemical probes with enhanced properties for studying the progesterone receptor.

The starting point for structure-guided design is the high-resolution crystal structure of the progesterone receptor's ligand-binding domain, ideally in complex with progesterone or a related ligand. nih.govdrugbank.com This structure provides a detailed map of the binding pocket, revealing key amino acid residues that interact with the ligand and potential areas for modification.

Using this structural information, medicinal chemists can rationally design modifications to the Progesterone 3-PEG11-biotin molecule. For instance, the PEG11 linker could be optimized for length and composition to improve solubility or to position the biotin moiety for specific applications, such as protein-protein interaction studies. The progesterone core could also be modified to introduce new functionalities or to enhance binding affinity. Each designed modification is then evaluated using computational docking and molecular dynamics simulations to predict its impact on binding before being synthesized and tested experimentally. This iterative process of design, synthesis, and testing allows for the rapid development of novel progesterone probes with tailored properties. tandfonline.com

Structural Biology Approaches for Progesterone Receptor-Ligand Complexes

Structural biology techniques are indispensable for visualizing the interactions between ligands and their target proteins at an atomic level. For Progesterone 3-PEG11-biotin, these methods can provide invaluable insights into its mode of binding to the progesterone receptor.

X-ray crystallography is a gold-standard technique for determining the three-dimensional structure of proteins and protein-ligand complexes. nih.govdrugbank.com While obtaining a crystal structure of the full-length progesterone receptor is challenging, the isolated ligand-binding domain (LBD) is more amenable to crystallization.

To study the interaction of Progesterone 3-PEG11-biotin with the progesterone receptor, researchers could co-crystallize the PR-LBD with the compound. The resulting crystal structure would reveal the precise orientation of the progesterone core within the binding pocket and the conformation of the PEG11-biotin linker. This information would be instrumental in validating and refining the pharmacophore models and in guiding the design of new probes. While no specific crystal structure of Progesterone 3-PEG11-biotin bound to the progesterone receptor has been published, the wealth of existing PR-LBD structures with other ligands provides a strong foundation for such studies. nih.govdrugbank.com

Table 2: Hypothetical Crystallographic Data for Progesterone Receptor LBD in Complex with Progesterone 3-PEG11-Biotin

| Parameter | Value |

| PDB ID | (Hypothetical) |

| Resolution (Å) | 2.1 |

| R-work / R-free | 0.18 / 0.22 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=55.2, b=89.7, c=112.4 |

| Key Interacting Residues | Gln725, Arg766, Asn719 |

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of large and flexible protein complexes that are difficult to crystallize. nih.govacs.orgwiley.com The progesterone receptor often functions as part of a larger transcriptional complex, interacting with co-activators and other proteins. nih.gov

Advanced Imaging Techniques in Molecular and Cellular Biology

Visualizing the subcellular localization and dynamics of the progesterone receptor is crucial for understanding its function. Advanced imaging techniques, particularly super-resolution microscopy, offer unprecedented opportunities to study the receptor at the nanoscale.

Conventional fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to around 200-250 nanometers. Super-resolution microscopy techniques, such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), bypass this limitation, enabling visualization of cellular structures with a resolution of tens of nanometers. teledynevisionsolutions.comnih.gov

Progesterone 3-PEG11-biotin can be used in conjunction with super-resolution microscopy to study the localization of the progesterone receptor with high precision. The biotin tag can be labeled with a fluorescent probe, such as a quantum dot or an organic dye conjugated to streptavidin. Cells treated with this fluorescently labeled Progesterone 3-PEG11-biotin can then be imaged using super-resolution microscopy to visualize the distribution of the progesterone receptor in different cellular compartments, such as the nucleus and the cytoplasm, and to study its clustering and dynamics in response to progesterone stimulation. This approach would provide a much more detailed picture of progesterone receptor trafficking and organization than what is achievable with conventional microscopy.

Fluorescence Recovery After Photobleaching (FRAP) for Receptor Dynamics

Fluorescence Recovery After Photobleaching (FRAP) is a powerful microscopy technique used to quantify the mobility and dynamics of fluorescently labeled molecules within living cells. fluorofinder.com In the context of progesterone receptor (PR) research, FRAP provides critical insights into the receptor's movement, binding kinetics, and interactions with nuclear components. The technique involves three main steps: first, a baseline fluorescence measurement is taken from a region of interest (ROI) in a cell expressing a fluorescently tagged progesterone receptor. Second, a high-intensity laser is used to irreversibly photobleach the fluorophores within the ROI, causing a sharp drop in fluorescence. Finally, the rate at which fluorescence recovers in the ROI is monitored over time as unbleached fluorescent receptors from surrounding areas diffuse into the bleached zone. picoquant.comresearchgate.net

The analysis of the FRAP recovery curve yields quantitative data on receptor dynamics. The rate of recovery is indicative of the receptor's diffusion coefficient, while the extent of recovery (the mobile fraction) reveals the proportion of receptors that are free to move versus those that are immobilized, for instance, by binding to chromatin. picoquant.commicroscopist.co.uk

Studies on nuclear hormone receptors, including the progesterone receptor, have demonstrated that their mobility is highly dependent on ligand binding. tandfonline.comnih.gov For example, agonist-bound PR has been shown to exhibit rapid exchange with target promoters on chromatin, indicating a highly dynamic interaction. tandfonline.com In contrast, binding to different antagonists can either slow down this exchange or increase the receptor's mobility in the nucleoplasm by preventing promoter localization. tandfonline.com While Progesterone 3-PEG11-biotin is not fluorescent itself, it can be used in specialized FRAP applications. For instance, the biotin tag could anchor the progesterone ligand to a streptavidin-coated quantum dot (a fluorescent nanoparticle), allowing for the tracking of the ligand-receptor complex and its dynamic interactions within the cell nucleus.

| FRAP Parameter | Biological Interpretation for Progesterone Receptor |

| Recovery Half-Time (t½) | The time taken to reach 50% of final fluorescence intensity. A shorter t½ indicates faster receptor mobility (diffusion and/or rapid unbinding from chromatin). |

| Mobile Fraction (Mf) | The percentage of fluorescence that recovers. A high mobile fraction suggests a large pool of receptors that are not stably bound to nuclear structures. |

| Immobile Fraction (If) | The percentage of fluorescence that does not recover (1 - Mf). This represents receptors that are tightly bound or constrained, for example, to specific DNA response elements or the nuclear matrix. nih.gov |

Förster Resonance Energy Transfer (FRET) for Protein-Protein Interactions